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Compound of Interest

Compound Name: Vat Red 10

Cat. No.: B1668950

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Vat Red
10 (C.1. 67000; CAS 2379-79-5), a synthetic anthraquinone dye. While specific, publicly
available, high-resolution spectra for Vat Red 10 are limited, this document compiles and
extrapolates key spectroscopic data based on the known characteristics of anthraquinone dyes
and related compounds. The information herein is intended to support research, development,
and quality control activities involving this compound.

Introduction to Vat Red 10

Vat Red 10, a member of the anthraquinone class of dyes, is known for its vibrant red hue and
is utilized in various industrial applications, including textile dyeing.[1][2] Its pigment form is
designated as Pigment Red 196.[1][2] The core chemical structure is based on anthraquinone,
a tricyclic aromatic ketone, which forms the basis for its chromophoric properties.[1] The
molecular formula for Vat Red 10 is C29H14N20s.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions
within a molecule. For anthraquinone dyes like Vat Red 10, the absorption of ultraviolet and
visible light is primarily due to 1 — 1m* and n — 1* electronic transitions within the conjugated

system of the anthraquinone core.
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Expected Spectroscopic Data:

Based on the general spectroscopic properties of red anthraquinone dyes, the UV-Vis spectrum
of Vat Red 10 in a suitable organic solvent is expected to exhibit characteristic absorption

bands.
Wavelength Region (nm) Expected Absorption Transition Type
~250-300 Strong m—-T
~320-380 Moderate T~ T
~450-550 Strong (Amax) n - 1* and charge-transfer

Note: The exact position and intensity of these bands can be influenced by the solvent used
and the specific substitution pattern on the anthraquinone structure.

Experimental Protocol for UV-Vis Spectroscopy

The following outlines a general procedure for obtaining a UV-Vis spectrum of a vat dye like Vat
Red 10.

Instrumentation:
¢ Adual-beam UV-Vis spectrophotometer is recommended for accurate measurements.
Sample Preparation:

e Solvent Selection: Due to the low aqueous solubility of Vat Red 10, a suitable organic
solvent such as ethanol, methanol, or dimethylformamide (DMF) should be used.

o Solution Preparation: Prepare a dilute stock solution of Vat Red 10 in the chosen solvent.
The concentration should be adjusted to yield an absorbance reading in the optimal range of
the instrument (typically 0.1 to 1.0 AU).

o Blank Preparation: Use the pure solvent as a blank to zero the spectrophotometer.

Measurement Procedure:
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e Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for

stable readings.

» Set the desired wavelength range for the scan (e.g., 200-800 nm).

 Fill a clean quartz cuvette with the blank solvent and place it in the reference beam path. Fill

another quartz cuvette with the sample solution and place it in the sample beam path.

e Perform a baseline correction with the blank solvent.

o Acquire the absorbance spectrum of the sample.

« ldentify the wavelength of maximum absorbance (Amax) and any other significant peaks.

Workflow for UV-Vis Spectroscopy:

Sample Preparation

Dissolve Vat Red 10
in organic solvent

Prepare blank

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

(pure solvent)

Y

Spectrophotometer Measurement

Data Analysis

Calibrate with blank

Measure sample absorbance

Click to download full resolution via product page

UV-Vis Spectroscopy Workflow

Expected Spectroscopic Data:

Identify Amax and

Ll . .
characteristic peaks
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The IR spectrum of Vat Red 10 is expected to show characteristic absorption bands
corresponding to the functional groups of its anthraquinone structure.

Wavenumber (cm~?) Functional Group Vibrational Mode
3400 - 3200 N-H Stretching

3100 - 3000 Aromatic C-H Stretching

1680 - 1650 C=0 (quinone) Stretching

1620 - 1580 C=C (aromaitic) Stretching

1580 - 1500 N-H Bending

1300 - 1000 C-N, C-O Stretching

Experimental Protocol for IR Spectroscopy

For a solid sample like Vat Red 10 (or Pigment Red 196), the Attenuated Total Reflectance
(ATR) or Potassium Bromide (KBr) pellet method are common for obtaining an IR spectrum.

Instrumentation:
o A Fourier Transform Infrared (FTIR) spectrometer. An ATR accessory is often convenient.
Sample Preparation (ATR Method):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the powdered Vat Red 10 sample directly onto the ATR crystal.

o Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount of the Vat Red 10 sample (1-2 mg) with approximately 100-
200 mg of dry KBr powder in an agate mortar and pestle.
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o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
Measurement Procedure:

o Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of
the FTIR spectrometer.

e Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
o Collect the sample spectrum over the desired range (typically 4000-400 cm™1).

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the absorbance or transmittance spectrum.

« ldentify the characteristic absorption peaks and assign them to the corresponding functional
groups.

Workflow for FTIR Spectroscopy (ATR Method):

Sample Preparation

Place powdered sample

»| Apply pressure

on ATR crystal
FTIR Measurement Data Analysis
A4
- | Identify characteristic
Collect background spectrum »| Collect sample spectrum > Teoiinalam
Click to download full resolution via product page
FTIR Spectroscopy Workflow

The spectroscopic data and protocols presented in this guide provide a foundational
understanding of the characteristics of Vat Red 10. While experimentally obtained spectra for
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this specific compound are not readily available in public databases, the provided information,
based on the well-established principles of UV-Vis and IR spectroscopy for anthraquinone
dyes, serves as a valuable resource for researchers and professionals. For critical applications,
it is recommended to obtain experimental spectra on a reference sample of Vat Red 10.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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